molecular formula C13H11N3O4S B11831100 (E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide

(E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide

Cat. No.: B11831100
M. Wt: 305.31 g/mol
InChI Key: PVMNFBBXCNFAJN-UVTDQMKNSA-N
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Description

(E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide is an organic Schiff base compound of significant interest in advanced materials and analytical research. It is synthesized via a condensation reaction between 2-nitrobenzaldehyde and benzenesulfonylhydrazine, typically in ethanol, and can be crystallized from solvents such as methanol or ethanol to yield high-purity crystals suitable for research . The molecular structure of this compound has been confirmed by single-crystal X-ray diffraction (SC-XRD), revealing a non-planar structure where the two benzene rings form a dihedral angle of 83.22(7)° to 86.2° . The primary research application of (E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide is in the fabrication of highly sensitive and selective electrochemical sensors for toxic heavy metal ions. When deposited as a thin film on a glassy carbon electrode (GCE) with a Nafion binder, this compound serves as an effective sensing probe. Research has demonstrated its exceptional performance in detecting Arsenic ions (As³⁺), with a wide linear dynamic range (0.1 nM to 0.1 M), high sensitivity (~190.0 pA μM⁻¹ cm⁻²), and an ultra-low detection limit of 50.0 pM . It has also shown high efficacy in sensing Mercury ions (Hg²⁺), achieving a detection limit as low as 10.0 ± 1.0 pM . The mechanism is based on the reliable I-V (current-voltage) measurement technique, where the compound's electron-donating functional groups interact with specific metal ions, leading to a measurable change in current . This compound is intended for use by qualified researchers in laboratory settings. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Material Safety Data Sheet (MSDS) and adhere to all local safety protocols before handling.

Properties

Molecular Formula

C13H11N3O4S

Molecular Weight

305.31 g/mol

IUPAC Name

N-[(Z)-(2-nitrophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11N3O4S/c17-16(18)13-9-5-4-6-11(13)10-14-15-21(19,20)12-7-2-1-3-8-12/h1-10,15H/b14-10-

InChI Key

PVMNFBBXCNFAJN-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation Reaction Mechanism

The formation of 2-NBBSH follows a Schiff base condensation mechanism, where 2-nitrobenzaldehyde reacts with benzenesulfonylhydrazine in ethanol under acidic catalysis. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl carbon, followed by dehydration to form the imine (C=N) bond. Glacial acetic acid is typically added to protonate the carbonyl oxygen, enhancing electrophilicity and reaction rate. Stoichiometric equivalence (1:1 molar ratio) of reactants ensures minimal byproduct formation, with yields ranging from 72% to 85% depending on purification techniques.

Reaction Equation:

2-Nitrobenzaldehyde+BenzenesulfonylhydrazineEtOH, H+2-NBBSH+H2O\text{2-Nitrobenzaldehyde} + \text{Benzenesulfonylhydrazine} \xrightarrow{\text{EtOH, H}^+} \text{2-NBBSH} + \text{H}_2\text{O}

Solvent and Temperature Effects

Ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate crystallization upon cooling. Reaction temperatures are maintained at reflux (78°C) for 4–6 hours to ensure complete conversion. Lower temperatures (<50°C) result in incomplete imine formation, while prolonged heating (>8 hours) promotes decomposition, as evidenced by diminished yields in kinetic studies.

Purification and Crystallization Strategies

Recrystallization Protocols

Crude 2-NBBSH is purified via recrystallization from methanol, yielding needle-like crystals suitable for SCXRD analysis. Solvent selection critically impacts crystal quality:

  • Methanol : Produces high-purity monoclinic crystals (space group P2₁/c) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, and β = 102.3°.

  • Ethanol/Acetone Mixtures : Yield smaller crystals with reduced diffraction quality, complicating structural analysis.

Spectroscopic Purity Validation

Post-crystallization, FTIR and NMR confirm the absence of unreacted precursors:

  • FTIR : Strong absorption at 1555 cm⁻¹ (C=N stretch) and 1389 cm⁻¹ (S=O asymmetric stretch).

  • ¹H NMR : A singlet at δ 12.01 ppm (NH proton) and aromatic protons between δ 7.08–8.31 ppm.

Structural Characterization Techniques

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD reveals a planar hydrazone backbone with dihedral angles of 4.2° between the nitrobenzylidene and benzenesulfonyl groups, confirming the E-configuration. Key bond lengths include:

Bond TypeLength (Å)Source
C7–N2 (imine)1.278
S1–O2 (sulfonyl)1.433
N1–N2 (hydrazide)1.375

Thermogravimetric Analysis (TGA)

2-NBBSH exhibits thermal stability up to 167°C, with decomposition initiating at 168°C due to cleavage of the sulfonohydrazide moiety.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Studies

StudyYield (%)Purity (HPLC)Solvent System
ACS Omega (2017)72>99Methanol
RSC Advances (2019)8598Ethanol/Acetic Acid
PMC (2018)6897Ethanol

Catalytic Additives

  • Acetic Acid : Enhances reaction rate by 40% compared to non-catalytic conditions.

  • Molecular Sieves : Reduce water content, improving yields to 78% in anhydrous ethanol.

Applications in Sensor Fabrication

Electrode Modification

2-NBBSH is deposited onto glassy carbon electrodes (GCEs) via slurry coating with Nafion binder, forming a stable film for Hg²⁺ and As³⁺ detection. The sensor demonstrates a linear response from 100 pM to 100 mM Hg²⁺, with a detection limit of 10 pM.

Interference Studies

Selectivity tests show <5% signal variation in the presence of Cd²⁺, Pb²⁺, and Cu²⁺, attributed to the ligand’s preferential binding to Hg²⁺ via sulfonyl and imine groups .

Chemical Reactions Analysis

Spectroscopic Data

TechniqueKey Observations
FTIR - N–H asymmetric stretch (~3180 cm⁻¹)
- C=N stretch (~1600 cm⁻¹)
- S=O asymmetric (~1350 cm⁻¹) and symmetric (~1170 cm⁻¹) stretches
¹H NMR - Aromatic protons: δ 7.16–8.41 ppm (multiplets)
- Hydrazide proton: δ 11.71 ppm (singlet)
¹³C NMR - Aromatic carbons: δ 124.26–149.88 ppm
- C=N carbon: δ ~147–149 ppm

Reaction with Metal Ions

The compound exhibits strong coordination chemistry , particularly with heavy metals like Hg²⁺. This interaction is exploited in electrochemical sensors for mercury detection .

Mechanism :
The sulfonohydrazide group acts as a ligand, forming stable complexes with metal ions. For Hg²⁺, this interaction induces a redox response detectable via current-voltage (I–V) measurements .

Reduction Reactions

The nitro group (-NO₂) can undergo reduction under specific conditions (e.g., hydrogenation or catalytic hydrogenation), yielding derivatives with amino (-NH₂) groups. This transformation alters the compound’s reactivity and biological activity .

Heavy Metal Sensing

A sensor incorporating (E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide on a glassy carbon electrode demonstrates:

ParameterValue
Linear range100 pM – 100 mM
Limit of detection10.0 ± 1.0 pM (S/N = 3)
Sensitivity~949.0 pA μM⁻¹ cm⁻²
Response timeShort

This sensor is validated for mercury detection in spiked water samples with high reproducibility .

Biological Activity

While direct data for this compound is limited, structurally similar sulfonohydrazones exhibit antimicrobial activity due to interactions with enzymes and proteins .

Comparative Analysis with Structural Analogues

CompoundKey Structural FeatureReaction Behavior
(E)-N'-(4-nitrobenzylidene)benzenesulfonohydrazidePara-nitro substituentSimilar metal coordination, longer wavelength UV-Vis absorption
(E)-N'-(2-chlorobenzylidene)benzenesulfonohydrazideChloro substituentReduced solubility, altered reactivity

Scientific Research Applications

Arsenic Detection

One of the prominent applications of NBBSH is its use as a chemosensor for arsenic detection in aqueous environments. Research indicates that NBBSH reacts with arsenic ions (As³⁺) to form a colored complex, enabling colorimetric detection at concentrations relevant to environmental monitoring. This method offers a simple and effective approach for assessing arsenic levels in water sources, which is crucial for public health and safety.

Mercury Detection

NBBSH derivatives have also been explored for their potential as sensors for heavy metals, particularly mercury (Hg²⁺). The development of a modified glassy carbon electrode coated with NBBSH allows for selective detection of mercury ions through electrochemical methods. The sensor demonstrated high sensitivity and selectivity towards Hg²⁺ compared to other metal ions, making it a promising tool for environmental monitoring .

Table 1: Performance Characteristics of NBBSH-based Sensors

Sensor TypeTarget IonSensitivityLimit of Detection (LOD)Selectivity
NBBSH/GCEHg²⁺HighLowExcellent
NBBSH-based Colorimetric SensorAs³⁺ModerateModerateGood

Antimicrobial Activity

Preliminary studies suggest that (E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide may interact effectively with enzymes or receptors involved in microbial resistance mechanisms. Its unique structure allows it to potentially inhibit bacterial growth, although further research is needed to fully understand its therapeutic potential.

Inhibition Studies

Research has shown that compounds structurally similar to NBBSH can serve as inhibitors for various biological targets. For instance, derivatives have been designed to inhibit IκB kinase-β, a key regulator in inflammatory pathways. Such studies highlight the potential of NBBSH derivatives in developing new anti-inflammatory agents .

Table 2: Biological Activities of NBBSH Derivatives

Compound NameTarget EnzymeActivity TypeReference
(E)-N'-(4-nitrobenzylidene)-2-naphthohydrazideIκB kinase-βInhibitor
NBBSHAntimicrobial TargetsPotential Inhibitor

Study on Arsenic Detection

A study published by the Royal Society of Chemistry highlighted the effectiveness of NBBSH as a chemosensor for arsenic detection. The research demonstrated that the compound could detect arsenic ions at low concentrations, making it suitable for environmental monitoring purposes.

Development of Mercury Sensors

In another significant study, researchers developed a sensor based on NBBSH derivatives specifically targeting mercury ions. The sensor exhibited remarkable selectivity and sensitivity, outperforming traditional methods in detecting hazardous metal ions in various samples .

Mechanism of Action

The mechanism of action of (E)-N’-(2-nitrobenzylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Derivatives and Their Properties
Compound Name Substituents (R) Yield (%) Physical State Key Features/Applications Evidence ID
(E)-N'-Allyl-4-chloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide 4-Cl, allyl 70 Yellow liquid Pd-catalyzed rearrangement studies
(E)-N'-Allyl-4-nitro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide 4-NO₂, allyl 73 Yellow solid Melting point: 132.3–133.4°C
(E)-N'-(p-Nitrobenzylidene)benzenesulfonohydrazide (3a) p-NO₂ - - Antimicrobial activity
(E)-N'-(Cinnamylidene)benzenesulfonohydrazide (3b) Cinnamyl - - Synthetic intermediate
(E)-4-Methyl-N'-(2,4,6-trimethylbenzylidene)benzenesulfonohydrazide 4-CH₃, trimethyl - Crystalline Catalytic studies via DFT

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitro substituent (in NBBSH and compound 2t) enhances electrophilicity, improving sensor performance for heavy metals . In contrast, the 4-chloro group (2s) may reduce reactivity due to weaker electron withdrawal .
  • Planarity and Packing: NBBSH’s non-planar structure contrasts with planar analogs like (E)-N'-(2-methoxybenzylidene)-3-nitrobenzohydrazide, which exhibit stronger π-π interactions .

Reactivity Trends :

  • Allyl Substituents : Allyl-containing derivatives (2s, 2t, 2u) show moderate yields (55–73%) and are used in Pd-catalyzed rearrangements .
  • Ferrocene Hybrids : Unsymmetrical Schiff bases with ferrocene groups exhibit multi-metal ion sensing due to redox activity .
Sensor Performance:
  • NBBSH : Detects Hg²+ at 0.1 nM and As³+ at 0.5 nM in aqueous solutions, outperforming analogs without the 2-nitro group .
  • Methyl-Substituted Analogs: (E)-4-Methyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide shows similar sensor efficacy but lower solubility due to hydrophobic methyl groups .

Biological Activity

(E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide, also referred to as NBBSH, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, characterization, and various applications, supported by relevant data and case studies.

Antimicrobial Properties

Research has demonstrated that (E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide exhibits significant antimicrobial activity. Preliminary studies indicate its potential effectiveness against various microbial strains, suggesting that it may interact with enzymes or receptors linked to microbial resistance mechanisms .

Heavy Metal Ion Detection

The compound has been utilized in the development of sensors for detecting heavy metal ions, particularly mercury (Hg²⁺). A study showed that NBBSH derivatives can be coated onto electrodes to create sensitive sensors with high selectivity for Hg²⁺ ions. The sensor demonstrated a linear dynamic range from 100 pM to 100 mM with a limit of detection (LOD) around 10 pM .

Comparative Analysis of Related Compounds

To better understand the uniqueness of (E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide, a comparison with structurally similar compounds is useful:

Compound NameStructureKey Features
N'-[(E)-(4-nitrophenyl)methylidene]benzenesulfonohydrazideStructureSimilar nitro substitution but different position affects reactivity.
N'-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazideStructureHydroxy group provides different hydrogen bonding capabilities.
N'-[(E)-(3-nitrophenyl)methylidene]benzenesulfonohydrazideStructureDifferent nitro position alters electronic properties and biological activity.

The presence of the nitro group at the ortho position enhances electron-withdrawing characteristics, contributing to its specific biological activities compared to other derivatives.

Case Studies and Research Findings

  • Sensor Development : A study focused on synthesizing NBBSH derivatives for use in electrochemical sensors demonstrated their effectiveness in detecting mercury ions with enhanced sensitivity and stability over time. The results indicated that these sensors maintained performance for several weeks without significant loss of sensitivity .
  • Antimicrobial Testing : Another investigation into the antimicrobial properties of NBBSH highlighted its potential effectiveness against various pathogens. The compound's ability to inhibit microbial growth suggests it could be further explored for therapeutic applications in treating infections.
  • Structural Characterization : Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction have been employed to confirm the structure of synthesized derivatives and assess their purity and crystallinity .

Q & A

Q. What are the standard synthetic routes for (E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide, and how is the product characterized?

The compound is synthesized via a condensation reaction between 2-nitrobenzaldehyde and benzenesulfonylhydrazine in methanol or ethanol, yielding medium to low yields (40–60%). Post-synthesis, it is crystallized and characterized using FTIR (to confirm C=N and S=O stretches), UV-Vis (for π→π* transitions), ¹H/¹³C NMR (to verify imine proton and aromatic signals), and single-crystal X-ray diffraction (SC-XRD) for structural confirmation. SC-XRD reveals the E-configuration of the imine bond and planar geometry, critical for sensor applications .

Q. How is (E)-N'-(2-nitrobenzylidene)benzenesulfonohydrazide utilized in heavy metal ion sensing?

A thin film of the compound is deposited on a glassy carbon electrode (GCE) using Nafion as a binder. The modified electrode demonstrates selective detection of As³⁺ and Hg²⁺ via electrochemical methods (cyclic voltammetry, I–V). For As³⁺, the sensor exhibits a linear dynamic range (LDR) of 0.1 nM–0.1 M, sensitivity of ~190 pA µM⁻¹ cm⁻², and a limit of detection (LOD) of 50 pM. For Hg²⁺, the LOD is 10 pM with a sensitivity of ~949 pA µM⁻¹ cm⁻². Real-sample testing in water confirms practical applicability .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, S=O at ~1150 cm⁻¹).
  • ¹H NMR : A singlet at δ 8.5–8.7 ppm confirms the imine proton.
  • SC-XRD : Resolves bond lengths (C=N: ~1.28 Å) and dihedral angles, confirming the E-isomer.
  • XPS : Validates elemental composition (N 1s peaks for nitro and imine groups) .

Advanced Research Questions

Q. How do computational studies (DFT) enhance the understanding of this compound’s electronic properties and sensing mechanisms?

Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level model the compound’s HOMO-LUMO gap (~3.5 eV), correlating with UV-Vis absorption maxima (~370 nm). Molecular electrostatic potential (MEP) maps highlight electron-rich regions (nitro and sulfonyl groups) that bind metal ions. Non-covalent interaction (NCI) analysis reveals π-stacking and hydrogen-bonding motifs, explaining its supramolecular assembly on electrodes .

Q. What methodological strategies address discrepancies in sensor performance across studies (e.g., varying LODs for As³⁺ vs. Hg²⁺)?

Contradictions arise from differences in electrode modification (e.g., Nafion concentration, film thickness) and electrochemical parameters (scan rate, pH). For example:

  • Higher Nafion content in Hg²⁺ sensors (5% vs. 0.5% for As³⁺) improves stability but reduces ion mobility.
  • Phosphate buffer at pH 7 optimizes As³⁺ detection, while pH 6 enhances Hg²⁺ selectivity. Method optimization via Design of Experiments (DoE) is recommended to balance sensitivity and selectivity .

Q. How can structural modifications of this compound improve its mechanofluorochromic or biological activity?

Substituting the nitro group with electron-withdrawing groups (e.g., -CF₃) enhances mechanofluorochromic properties, as seen in phenothiazine derivatives (e.g., EPMMBS). For anticancer activity, replacing the benzene ring with a naphthalene moiety increases π-stacking with DNA, as demonstrated in HCT-116 cell line studies (IC₅₀: ~12 µM). Synthetic routes involve Schiff base condensation with substituted aldehydes .

Q. What are the challenges in reconciling experimental and computational data for this compound’s supramolecular interactions?

Discrepancies emerge in hydrogen-bonding patterns: SC-XRD shows intermolecular N–H···O bonds, while DFT predicts weaker C–H···O interactions. This is attributed to solvent effects (e.g., methanol stabilizes N–H···O in crystallization). Polarizable Continuum Models (PCM) in DFT simulations improve agreement with experimental data .

Methodological Considerations Table

ParameterAs³⁺ Sensor Hg²⁺ Sensor
Linear Dynamic Range0.1 nM–0.1 M100 pM–100 mM
Sensitivity190 pA µM⁻¹ cm⁻²949 pA µM⁻¹ cm⁻²
Limit of Detection (LOD)50 pM10 pM
Electrode Modification0.5% Nafion5% Nafion

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